
Lithium triisopropyl 2-thiophenylborate
Vue d'ensemble
Description
Lithium triisopropyl 2-thiophenylborate is an organolithium compound that has gained attention in the field of organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium triisopropyl 2-thiophenylborate can be synthesized through a one-pot lithiation, borylation, and subsequent coupling process. The general method involves the lithiation of a suitable precursor, followed by the addition of triisopropylborate. This process is typically carried out under an inert atmosphere, such as argon, to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organolithium compound synthesis apply. These methods often involve large-scale lithiation and borylation reactions, with careful control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium triisopropyl 2-thiophenylborate primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura coupling. This reaction involves the coupling of the borate with aryl halides to form biaryl compounds .
Common Reagents and Conditions
The Suzuki-Miyaura coupling reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as tetrahydrofuran). The reaction is carried out under mild conditions, often at room temperature, making it highly efficient and versatile .
Major Products Formed
The major products formed from the reactions involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
Lithium triisopropyl 2-thiophenylborate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of lithium triisopropyl 2-thiophenylborate in Suzuki-Miyaura coupling involves the formation of a reactive boronate ester intermediate. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronate ester intermediate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium triisopropyl 2-pyridinylborate: Similar in structure and reactivity, used in similar coupling reactions.
Lithium triisopropyl 2-furanylborate: Another similar compound used in organic synthesis.
Uniqueness
Lithium triisopropyl 2-thiophenylborate is unique due to its stability and efficiency in forming biaryl compounds through Suzuki-Miyaura coupling. Its ability to form stable boronate esters makes it a valuable reagent in organic synthesis .
Propriétés
IUPAC Name |
lithium;(5-methylthiophen-2-yl)-tri(propan-2-yloxy)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26BO3S.Li/c1-10(2)16-15(17-11(3)4,18-12(5)6)14-9-8-13(7)19-14;/h8-12H,1-7H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNLDVONUJVPQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=CC=C(S1)C)(OC(C)C)(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26BLiO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


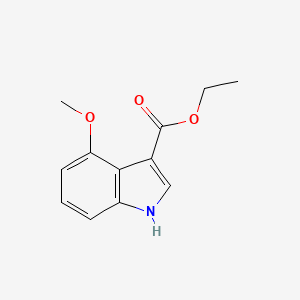

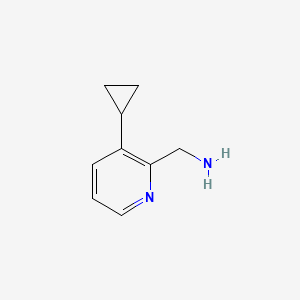
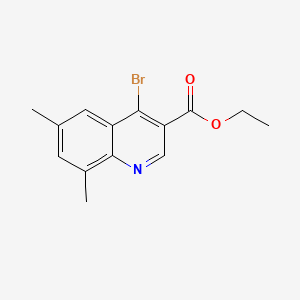
![2-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B578506.png)



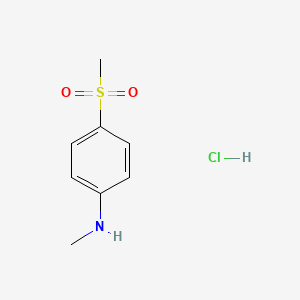
![5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole](/img/structure/B578516.png)
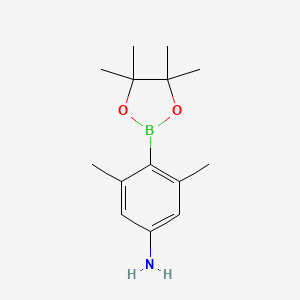
![1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid](/img/structure/B578518.png)

![5-Bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B578520.png)
